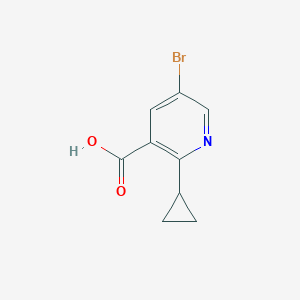![molecular formula C11H19LiN2O4 B2581199 Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate CAS No. 2408957-36-6](/img/structure/B2581199.png)
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate, commonly known as lithium orotate, is a compound that has been widely researched for its potential therapeutic benefits. This compound is a salt of lithium and orotic acid and has been studied for its possible use in treating a variety of medical conditions, including bipolar disorder, depression, and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
1. Stereoselective Synthesis
Research has explored the stereoselective synthesis of azetidinone derivatives using lithium enolate. A study by Ishihara, Ichihara, and Yamanaka (1996) demonstrated the use of lithium diisopropylamide to create lithium enolate, which underwent stereoselective condensation with aldehyde imines to afford trans-3-fluoro-3-methyl-2-azetidinone derivatives (Ishihara, Ichihara, & Yamanaka, 1996).
2. Ring-Opening Polymerization
Lithium compounds have been utilized in the ring-opening polymerization of cyclic esters. Dean et al. (2013) characterized lithium compounds of tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands for this purpose. Their reactivity in the polymerization of rac-lactide was studied, highlighting the influence of various factors like monomer concentration and temperature (Dean et al., 2013).
3. Enamine Synthesis and Isomerization
The lithiation and isomerization of allylic amines have been investigated as a route to enamines and their carbonyl derivatives. Eisch and Shah (1991) explored how [3-(Diphenylamino)-2-propenyl]lithium, prepared by lithiation of allyldipenylamine, can undergo alkylation with various reagents to yield enamines (Eisch & Shah, 1991).
4. Methylation and Stereochemistry
The methylation of lithium derivatives of azetidinone diastereomers has been studied for its stereochemical outcomes. Romanova et al. (1990) found that this process is stereospecific, leading to the formation of trans-dimethyl azetidinone derivatives (Romanova, Tallo, Borisenko, & Bundel', 1990).
5. Synthesis of Non-Racemic Tert-Thiols
The synthesis of optically active α-mercapto derivatives of various acids has been explored using condensation with pivalaldehyde and subsequent reactions involving lithium compounds. Strijtveen and Kellogg (1987) demonstrated this process, highlighting the production of α-branched α-mercaptocarboxylic acids or esters in high enantiomeric excesses (Strijtveen & Kellogg, 1987).
6. Synthesis of Amino Acids
Amidoalkylation of lithium enolates has been used to synthesize amino acids. D'souza et al. (1995) conducted a study where the lithium enolate of an oxazolidinone underwent amidoalkylation, followed by cleavage processes, to yield 3-amino-2-phenylpropanoic acid (D'souza, Motevalli, Robinson, & Wyatt, 1995).
Eigenschaften
IUPAC Name |
lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.Li/c1-7(9(14)15)13-5-8(6-13)12-10(16)17-11(2,3)4;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXBCINTNHOTI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])N1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19LiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2581118.png)
![5-bromo-2-chloro-N-{1-[2-(trifluoromethyl)phenoxy]propan-2-yl}pyridine-3-carboxamide](/img/structure/B2581122.png)



![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)

![4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B2581128.png)


![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)

